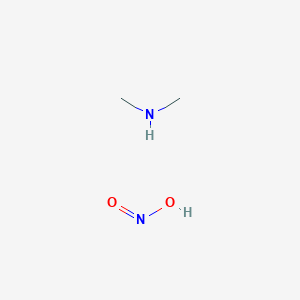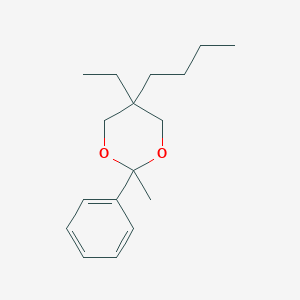
5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structural features, including butyl, ethyl, methyl, and phenyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane typically involves the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. One common method is the acetalization of a ketone or aldehyde with 1,3-propanediol under acidic conditions. The reaction is often carried out in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus, ensures high yields and purity of the product. Catalysts like sulfuric acid or Lewis acids such as zinc chloride can be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3-Dioxane: The parent compound with a simpler structure.
1,3-Dioxolane: A related compound with a five-membered ring.
2-Phenyl-1,3-dioxane: A similar compound with a phenyl substituent but lacking the butyl and ethyl groups.
Uniqueness
5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane is unique due to its combination of substituents, which confer specific chemical and physical properties. The presence of butyl, ethyl, methyl, and phenyl groups makes it a versatile compound with diverse applications in various fields.
属性
CAS 编号 |
6414-20-6 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC 名称 |
5-butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C17H26O2/c1-4-6-12-17(5-2)13-18-16(3,19-14-17)15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3 |
InChI 键 |
OXRWIXJWYWOSQG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(COC(OC1)(C)C2=CC=CC=C2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



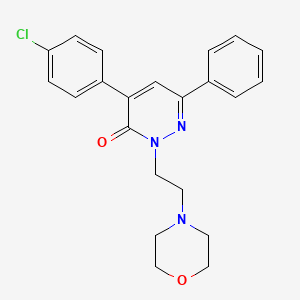

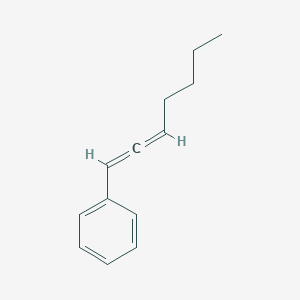
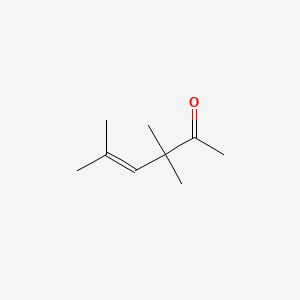
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)

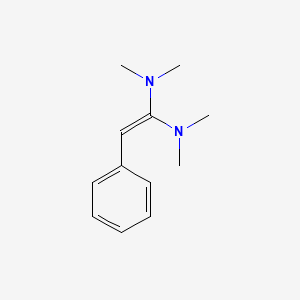
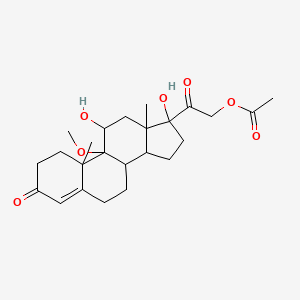
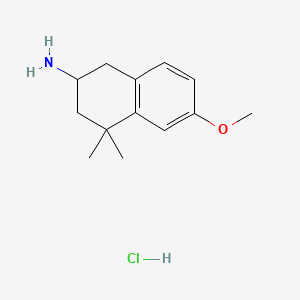
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)

